4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide
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Overview
Description
4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with aminopyrazoles, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents include DMF, Pd/C, H₂O₂, KMnO₄, NaBH₄, and LiAlH₄. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle control and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory properties.
Uniqueness
4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide is unique due to its specific structural features that enhance its binding affinity to CDKs, making it a potent inhibitor with potential therapeutic applications .
Properties
Molecular Formula |
C19H16N6O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[5-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H16N6O/c20-18(26)15-3-1-14(2-4-15)16-12-23-25-10-7-17(24-19(16)25)22-11-13-5-8-21-9-6-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) |
InChI Key |
DICBAYNNPUCOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)NCC4=CC=NC=C4)C(=O)N |
Origin of Product |
United States |
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